5-Methoxychrysene
Description
Significance of 5-Methoxychrysene as a Substituted Polycyclic Aromatic Hydrocarbon (PAH) Derivative
Polycyclic aromatic hydrocarbons are a class of organic compounds made up of multiple fused aromatic rings. wikipedia.org They are recognized as significant environmental contaminants, often formed from the incomplete combustion of organic materials. wikipedia.org The U.S. Environmental Protection Agency (EPA) has designated 16 PAHs as priority pollutants for environmental monitoring due to their potential toxicity. acs.orgsemanticscholar.org
This compound's chemical identity is defined by its chrysene (B1668918) core, a four-ring aromatic system, and the presence of a methoxy (B1213986) group at the fifth carbon position. ontosight.ai This substituent group modifies the compound's physical, chemical, and biological properties compared to its parent compound, chrysene. ontosight.ai
Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄O |
| Molecular Weight | 258.31 g/mol ontosight.ai |
Research into the biological activity of chrysene derivatives has revealed important structure-activity relationships. For instance, studies on the tumor-initiating activity of chrysene compounds on mouse skin found that 5-methylchrysene (B135471) was a potent initiator, comparable to the well-known carcinogen benzo(a)pyrene. researchgate.net In the same study, this compound was observed to be somewhat less active than 5-methylchrysene as a tumor initiator. researchgate.net Another derivative, 6-methoxy-5-methylchrysene, showed no significant tumor-initiating activity. researchgate.net
The toxicity of many PAHs is mediated by the aryl hydrocarbon receptor (Ahr), a ligand-activated transcription factor that regulates the expression of genes involved in biotransformation, such as cytochrome P450 1A (cyp1a). acs.orgnih.gov Studies on the Atlantic cod's aryl hydrocarbon receptors, Ahr1a and Ahr2a, have shown that substituted PAHs can be potent agonists. acs.orgnih.gov While the parent compound chrysene was only an agonist of Ahr1a, monomethylated chrysenes activated both receptors with increased efficacies. nih.gov Research has highlighted that derivatives like 1-methylchrysene (B135444) and 5-methylchrysene can contribute significantly to the total toxic equivalency of PAH-contaminated samples. acs.orgnih.gov The agonistic potential of 5-methylchrysene was found to be 100 times higher than that of chrysene. acs.org The greater potency of substituted PAH derivatives underscores the need to study these compounds to better assess environmental risk. acs.orgnih.gov
Relative Agonistic Potential of Chrysene Derivatives
| Compound | Toxic Equivalent Factor (TEF) relative to Benzo(a)pyrene |
|---|---|
| Chrysene (CHR) | 0.01 |
| 1-Methylchrysene (1-MC) | 0.1 |
| 5-Methylchrysene (5-MC) | 1.0 |
Data from a 2021 study by Richter-Brockmann and Achten, as cited in ACS Publications. acs.org
Interdisciplinary Research Relevance of this compound
Interdisciplinary research involves the integration of information, data, techniques, and theories from two or more disciplines to advance fundamental understanding or to solve problems whose solutions are beyond the scope of a single field. nsf.gov The study of this compound is inherently interdisciplinary, drawing on expertise from chemistry, toxicology, and environmental science. ontosight.ai
Environmental Science and Toxicology : The presence of PAHs and their derivatives in the environment is a major concern. cedre.fr this compound is studied within environmental science to understand the fate and effects of substituted PAHs in ecosystems. ontosight.ai This research is crucial for assessing the risks associated with exposure to complex mixtures of pollutants found in the environment. ontosight.aiacs.org Toxicological studies investigate the mechanisms by which compounds like this compound exert biological effects, such as their potential to cause mutations or cancer. ontosight.airesearchgate.net This involves examining how the methoxy substituent alters metabolic pathways and interactions with biological systems compared to the parent PAH, chrysene. ontosight.ai Such research connects organic chemistry to public health and environmental safety. researchgate.netsheffield.ac.uk
Organic and Medicinal Chemistry : The synthesis of this compound and other derivatives is a key area of research in organic chemistry. ontosight.ai Synthetic routes often involve the chemical modification of chrysene or photochemical ring-closure reactions. ontosight.airesearchgate.net These synthetic compounds serve as essential reference standards for their detection in environmental samples and for use in toxicological assays. researchgate.net Furthermore, this compound and its analogs are of interest as potential intermediates in the synthesis of other biologically active molecules or advanced materials. ontosight.ai For example, electrochemical oxidation of polycyclic aromatic phenols, which can be derived from methoxylated PAHs, is a method being explored for the synthesis of polycyclic aromatic quinones, a class of compounds with applications in medicinal chemistry. unit.nobeilstein-journals.org This highlights the synergy between synthetic chemistry, analytical chemistry, and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61413-39-6 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
5-methoxychrysene |
InChI |
InChI=1S/C19H14O/c1-20-18-12-14-7-3-4-8-15(14)17-11-10-13-6-2-5-9-16(13)19(17)18/h2-12H,1H3 |
InChI Key |
SSPVNLSBRPPPGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Biotransformation and Metabolic Activation Studies of 5 Methoxychrysene
Enzymatic Pathways in 5-Methoxychrysene Metabolism
The biotransformation of this compound is initiated by a sophisticated network of enzymes that work in concert to metabolize this lipophilic compound into more water-soluble derivatives, facilitating its excretion. This metabolic process, however, can also lead to the formation of highly reactive intermediates. The key enzymatic players in this pathway belong to the cytochrome P450 superfamily and epoxide hydrolases.
Cytochrome P450 (CYP) enzymes, a diverse family of heme-containing monooxygenases, play a central role in the initial oxidative metabolism of a vast array of xenobiotics, including this compound. ijpcbs.comnih.govwikipedia.org These enzymes catalyze the insertion of one atom of molecular oxygen into the substrate, a critical first step in its biotransformation. uomus.edu.iq In the case of this compound, different CYP isoforms exhibit distinct catalytic activities, leading to the formation of various metabolites through ring oxidation and methyl hydroxylation. nih.gov
Studies utilizing human hepatic and pulmonary microsomes have identified several key CYP enzymes involved in the metabolism of 5-methylchrysene (B135471) (5-MeC), a closely related compound. nih.gov Correlation analysis has implicated CYP1A1 and CYP1A2 in the formation of the proximate carcinogen trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol) and other ring-oxidized metabolites. nih.gov Specifically, CYP1A1 is considered a major player in the metabolic activation of these compounds in the human lung, while CYP1A2 and CYP2C10 are important catalysts in the liver. nih.gov
Furthermore, the formation of hydroxymethyl metabolites of 5-MeC is catalyzed by CYP3A4 . nih.gov Experiments with purified recombinant human P450s have confirmed that CYP1A1 , CYP1A2 , and CYP2C10 exhibit higher activities for the ring oxidation of 5-MeC compared to other tested enzymes. In contrast, CYP3A4 is the primary enzyme showing substantial catalytic activity for the methyl hydroxylation of 5-MeC. nih.gov This division of labor among CYP isoforms highlights the complexity of this compound metabolism and the tissue-specific differences in its activation.
Following the initial epoxidation of the aromatic rings of this compound by CYP enzymes, epoxide hydrolases (EHs) play a crucial subsequent role. hyphadiscovery.comnih.gov These enzymes catalyze the hydrolysis of the highly reactive epoxide intermediates to form trans-dihydrodiols, which are generally more stable and less reactive. hyphadiscovery.comnumberanalytics.comnih.gov This hydration step is a critical component of both detoxification and, paradoxically, bioactivation pathways.
There are two main forms of epoxide hydrolase: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). mdpi.com In the context of PAH metabolism, microsomal epoxide hydrolase (EPHX1) is particularly important. semanticscholar.orgnih.gov It acts on the arene oxides generated by CYPs, converting them into dihydrodiols. hyphadiscovery.com For instance, the conversion of an epoxide metabolite of benzo[a]pyrene (B130552) to its corresponding dihydrodiol is a well-established function of epoxide hydrolase. numberanalytics.com While direct studies on this compound are limited, the established pathway for similar PAHs strongly indicates that mEH is essential for the formation of its dihydrodiol metabolites. nih.govacs.org The action of epoxide hydrolase is a pivotal step that precedes the formation of the ultimate carcinogenic bay-region dihydrodiol epoxides. osti.gov
Identification and Characterization of this compound Metabolites
The enzymatic metabolism of this compound results in a diverse array of products, each with distinct chemical properties and biological activities. The identification and characterization of these metabolites are crucial for understanding the mechanisms underlying its effects. The major classes of metabolites formed include dihydrodiols, bay-region dihydrodiol epoxides, and phenolic and hydroxymethyl derivatives.
A significant pathway in the metabolism of this compound leads to the formation of dihydrodiol metabolites. This process is initiated by CYP-mediated epoxidation of the aromatic ring, followed by hydration catalyzed by microsomal epoxide hydrolase. hyphadiscovery.comnih.gov Studies on the related compound 5-methylchrysene (5-MeC) have shown that major metabolites include its proximate carcinogen, trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol), and 5-MeC-7,8-diol . nih.gov
The formation of these dihydrodiols is a critical step, as they serve as precursors to the highly reactive bay-region dihydrodiol epoxides. osti.gov The 1,2-dihydrodiol of chrysene (B1668918), for example, is known to be more potent than the parent hydrocarbon. osti.gov The specific dihydrodiols formed can vary depending on the specific CYP enzymes involved and the position of the initial epoxidation on the chrysene ring system. nih.gov The synthesis and characterization of these dihydrodiol metabolites are essential for toxicological studies. researchgate.net
The "bay-region" theory of PAH carcinogenesis posits that dihydrodiol epoxides in which the epoxide ring forms part of a sterically hindered bay region are the ultimate carcinogenic metabolites. osti.gov For this compound, the metabolic pathway can lead to the formation of such bay-region dihydrodiol epoxides. nih.gov These highly reactive molecules are formed through the epoxidation of the dihydrodiol precursors. osti.gov
Specifically, for 5-methylchrysene, the anti-1,2-diol-3,4-epoxide derivatives are considered the major active carcinogenic forms that can bind covalently to DNA. researchgate.net The presence of the methyl group in the bay region, as is the case with 5-methylchrysene, can significantly enhance carcinogenic activity. nih.govpsu.edu This enhancement may be due to effects on the reaction of the bay-region dihydrodiol epoxides with cellular macromolecules like DNA. psu.edu The generation of these bay-region dihydrodiol epoxides, such as trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (DE-I) and trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene (DE-II), is a key event in the metabolic activation of this compound. nih.gov
In addition to the formation of dihydrodiols and their subsequent epoxides, the metabolism of this compound also yields phenolic and hydroxymethyl metabolites. nih.gov Phenolic metabolites, or chrysenols, are formed through the hydroxylation of the aromatic ring. researchgate.netdntb.gov.ua These hydroxylated derivatives can sometimes arise from the rearrangement of epoxide intermediates. escholarship.orgescholarship.org
Hydroxymethyl metabolites result from the oxidation of the methyl group. nih.gov Studies on 5-methylchrysene have shown that CYP3A4 is particularly active in catalyzing methyl hydroxylation. nih.gov The formation of these phenolic and hydroxymethyl metabolites represents alternative metabolic pathways that can compete with the bioactivation pathway leading to dihydrodiol epoxides. researchgate.net The synthesis of various phenolic derivatives of chrysene and 5-methylchrysene, such as 2-hydroxychrysene, 8-hydroxy-5-methylchrysene, and 2-hydroxy-5-methylchrysene, has been reported as they are important precursors and reference compounds for metabolic studies. rsc.org
Table of Metabolites and Enzymes in this compound Biotransformation
Table of Compound Names
Stereochemical Aspects of this compound Metabolism
The metabolism of chrysene and its derivatives is influenced by the three-dimensional arrangement of atoms in the molecules, a concept known as stereochemistry. nih.govnih.gov This aspect is critical as different spatial arrangements, or enantiomers, of a drug or compound can exhibit varied pharmacological and toxicological properties due to their interactions with enzymes and receptors in the body. nih.gov
In the context of this compound, while direct studies on its stereoselective metabolism are not extensively detailed in the provided information, the metabolic pathways of structurally similar compounds like 5-methylchrysene offer significant insights. The metabolism of 5-methylchrysene is highly stereoselective, with the formation of trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol) and 5-MeC-7,8-diol predominantly yielding the (R,R) enantiomers. nih.gov This stereoselectivity is crucial as the biological activity and carcinogenic potential of polycyclic aromatic hydrocarbon (PAH) metabolites are often dependent on their specific stereochemistry. psu.edu For instance, the mutagenicity and tumorigenicity of 5-methylchrysene are primarily attributed to the anti-5-MeC-1,2-diol-3,4-epoxide, with most of its activity coming from the (1R,2S,3S,4R) enantiomer. psu.edu This highlights that the spatial orientation of the methyl group and the epoxide ring in the bay region is a determining factor for its biological activity. psu.edu
The enzymes responsible for this metabolic stereoselectivity, primarily cytochrome P450 (CYP) isoforms, exhibit a preference for one enantiomer over the other. nih.govnih.gov This enzymatic preference dictates which metabolites are formed and in what quantities, ultimately influencing the compound's biological effects. nih.gov
In Vitro Systems for Investigating this compound Metabolic Activation
In vitro systems are indispensable tools for studying the metabolic activation of compounds like this compound, providing a controlled environment to dissect complex biological processes. nih.govpharmacologycanada.orgnih.gov These systems help in identifying the enzymes involved, the metabolites formed, and the pathways of biotransformation. nih.govresearchgate.net
Application of Microsomal Fractions (e.g., hepatic, pulmonary)
Microsomal fractions, primarily derived from the endoplasmic reticulum of liver (hepatic) and lung (pulmonary) cells, are rich sources of drug-metabolizing enzymes, particularly cytochrome P450s. researchgate.netnih.gov These fractions are widely used to study the initial phase I metabolic reactions, such as oxidation, reduction, and hydrolysis. nih.govwikipedia.org
In studies involving chrysene derivatives, hepatic and pulmonary microsomes have been instrumental. For example, research on 5-methylchrysene using human liver and lung microsomes has shown that these tissues actively metabolize the compound into various products, including the proximate carcinogen trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene. nih.gov While the extent of metabolism was generally lower in pulmonary microsomes compared to hepatic ones, these studies confirmed the capacity of both tissues to activate these compounds. nih.gov The use of microsomal fractions has also been crucial in comparative studies, for instance, in contrasting the metabolic profiles of chrysene and 5-methylchrysene in rat and rainbow trout liver microsomes, revealing species-specific differences in metabolism. nih.gov
| In Vitro System | Key Findings for Chrysene Derivatives |
| Human Hepatic Microsomes | Active in forming the proximate carcinogenic 1,2-diols of 5-methylchrysene. nih.gov |
| Human Pulmonary Microsomes | Showed metabolic activity for 5-methylchrysene, though to a lesser extent than hepatic microsomes. nih.gov |
| Rat Liver Microsomes | Efficiently metabolized chrysene and 5-methylchrysene, forming a greater proportion of dihydrodiols from 5-methylchrysene compared to phenols. nih.gov |
| Rainbow Trout Liver Microsomes | Metabolized chrysene and 5-methylchrysene at similar rates to rat liver microsomes but produced a higher proportion of phenols from 5-methylchrysene. nih.gov |
Use of Recombinant Human P450 Enzymes in this compound Metabolism Studies
Recombinant human cytochrome P450 enzymes, produced in systems like insect cells or bacteria, offer a more defined approach to studying metabolism. sigmaaldrich.comnih.govbioivt.com By using individual P450 isoforms, researchers can pinpoint which specific enzymes are responsible for the metabolism of a compound. nih.gov
Studies on 5-methylchrysene have effectively utilized recombinant human P450s (CYP1A1, 1A2, 2C10, 2D6, 2E1, 3A4, and 3A5) to identify the key players in its biotransformation. nih.gov These experiments demonstrated that CYP1A1, CYP1A2, and CYP2C10 are highly active in the ring oxidation of 5-methylchrysene. nih.gov Specifically, CYP1A1 and CYP1A2 were implicated in the formation of the critical 5-MeC-1,2-diol. nih.gov The formation of hydroxymethyl metabolites, on the other hand, was primarily catalyzed by CYP3A4. nih.gov Such studies are crucial for understanding the tissue-specific metabolism, indicating that CYP1A2 and CYP2C10 are important in the liver, while CYP1A1 plays a major role in the lung. nih.gov
| Recombinant P450 Enzyme | Catalytic Activity towards 5-Methylchrysene |
| CYP1A1 | High activity in ring oxidation; active in the formation of 5-MeC-1,2-diol, particularly in the lung. nih.gov |
| CYP1A2 | High activity in ring oxidation; active in the formation of 5-MeC-1,2-diol, particularly in the liver. nih.gov |
| CYP2C10 | High activity in ring oxidation; important catalyst for metabolic activation in the liver. nih.gov |
| CYP3A4 | Substantial catalytic activity for methyl hydroxylation. nih.gov |
Cell Line Models for this compound Biotransformation Studies
Cell line models, such as human hepatoma HepG2 cells or genetically engineered cell lines expressing specific enzymes, provide a more integrated system for studying biotransformation, encompassing both phase I and phase II metabolic processes. nih.govnih.gov
While direct studies on this compound in cell lines are not specified, research on related compounds demonstrates their utility. For example, epithelial human bronchial and Syrian hamster lung cells have been used to compare chrysene metabolism, revealing species-specific and regioselective oxidation patterns. doi.org Human cells favored oxidation at the 3,4-position, whereas hamster cells predominantly oxidized the 1,2-position. doi.org Cell lines like HepG2 are frequently used, but it's noted that their expression of phase I enzymes can be significantly lower than in primary human hepatocytes, which are considered a more representative model for human liver biotransformation. nih.gov Genetically engineered V79 Chinese hamster cells expressing single P450 isoforms have been successfully used to allocate specific metabolic pathways of various compounds. nih.gov
Comparative Biotransformation Studies of this compound with Related Chrysenes
Comparative studies are essential for understanding how structural modifications, such as the presence and position of a methyl or methoxy (B1213986) group, affect the metabolic fate and biological activity of chrysenes.
Research comparing the metabolism of 5-methylchrysene (a potent carcinogen) and 6-methylchrysene (B138361) (a weak carcinogen) in human liver and lung microsomes revealed that both are metabolized to their respective 1,2-diols. nih.gov However, the unique carcinogenicity of 5-methylchrysene is linked to the high tumorigenicity of its bay-region diol-epoxide. psu.edu
A study comparing chrysene and 5-methylchrysene metabolism in rat and rainbow trout liver microsomes found that the methyl group in 5-methylchrysene alters the regioselectivity of the metabolizing enzymes. nih.gov While both compounds were metabolized at similar rates, the presence of the methyl group shifted the site of enzymatic attack. nih.gov For chrysene, attack at the bay-region K-region was favored, whereas for 5-methylchrysene, the opposite was true. nih.gov This alteration in regioselectivity directly impacts the types and quantities of metabolites formed, influencing the subsequent toxicological profile.
Furthermore, studies on various substituted chrysenes, including methoxychrysenes, have shown that these substitutions can significantly alter their ability to activate aryl hydrocarbon receptors (Ahr), which are crucial in mediating the toxic effects of PAHs. acs.org For instance, several monomethylated chrysenes and methoxychrysenes were found to be more potent activators of cod Ahr1a and Ahr2a compared to the parent compound, chrysene. acs.org
| Compound | Key Comparative Finding | Reference |
| 5-Methylchrysene vs. 6-Methylchrysene | Differences in carcinogenicity are attributed to the high tumorigenicity of the anti-5-MeC-1,2-diol-3,4-epoxide. | psu.edu |
| Chrysene vs. 5-Methylchrysene | The methyl group in 5-methylchrysene alters the regioselectivity of metabolic enzymes in rat and trout liver microsomes. | nih.gov |
| Substituted Chrysenes (including methoxy- and methyl-) vs. Chrysene | Substituted chrysenes generally demonstrate higher efficacy and potency in activating aryl hydrocarbon receptors compared to unsubstituted chrysene. | acs.org |
Molecular and Cellular Mechanisms of 5 Methoxychrysene Activity
DNA Adduct Formation and Genetic Alterations by 5-Methoxychrysene
The genotoxicity of this compound is rooted in its metabolic activation to reactive intermediates that covalently bind to DNA, forming adducts. These adducts can disrupt normal cellular processes like replication and transcription, leading to mutations and genomic instability.
Metabolic activation of chrysene (B1668918) derivatives leads to the formation of highly reactive intermediates that readily attack the nucleophilic sites on DNA bases. Research on 5-methylchrysene (B135471) has shown that its dihydrodiol epoxide metabolites form adducts primarily with purine (B94841) bases.
Deoxyguanosine Adducts: The major DNA adducts are formed through the covalent binding of the epoxide to the exocyclic amino group (N²) of deoxyguanosine. nih.gov Spectroscopic methods, including nuclear magnetic resonance (NMR), have been used to characterize these adducts, confirming the linkage between the benzylic carbon of the epoxide and the nitrogen atom of the guanine (B1146940) base. nih.gov Studies have identified both a major deoxyguanosine adduct and several minor ones. nih.govnih.gov
Deoxyadenosine (B7792050) Adducts: In addition to guanine, adducts are also formed with deoxyadenosine, typically through the exocyclic amino group (N⁶). nih.gov Research has identified multiple deoxyadenosine adducts, which can arise from both cis and trans opening of the epoxide ring by the amino group of the adenine (B156593) base. nih.govnih.gov
In studies with the racemic anti-bay region 1,2-dihydrodiol-3,4-epoxide of 5-methylchrysene, two distinct deoxyguanosine adducts and three deoxyadenosine adducts were identified in DNA. nih.gov
Like other polycyclic aromatic hydrocarbons (PAHs), this compound requires metabolic activation to exert its genotoxic effects. This process culminates in the formation of dihydrodiol epoxides, which are the ultimate carcinogenic metabolites responsible for covalently binding to DNA.
The metabolic pathway involves cytochrome P450 enzymes, which introduce an epoxide group across a double bond. This is followed by hydration via epoxide hydrolase to form a dihydrodiol. A second epoxidation event by P450 enzymes, typically in the sterically hindered "bay region" of the molecule, produces the highly reactive dihydrodiol epoxide. nih.gov
For the analogous 5-methylchrysene, two key bay-region dihydrodiol epoxides are formed:
trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (DE-I): In this isomer, the methyl group and the epoxide ring are located in the same bay region. nih.gov
trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene (DE-II) nih.gov
These electrophilic epoxides can then react with the nucleophilic centers in DNA, leading to the stable, covalent adducts described previously. The presence of DNA has been shown to remarkably accelerate the rate of hydrolysis of these dihydrodiol epoxides, an effect that correlates with their extent of covalent binding to the DNA. nih.gov
Several structural and stereochemical factors significantly influence the reactivity of dihydrodiol epoxides and the nature of the DNA adducts they form.
Bay Region Substitution: The presence of a methyl or methoxy (B1213986) group in the bay region, as in this compound, causes out-of-plane deformations in the aromatic ring system. nih.gov This steric hindrance is believed to enhance the reactivity of the bay-region dihydrodiol epoxide, leading to a high extent of reaction with DNA. nih.gov For example, the yield of DNA adducts from 5-methylchrysene dihydrodiol epoxides can be up to 50-fold greater than the yield from reactions with corresponding free deoxyribonucleotides, highlighting a DNA-dependent enhancement. nih.gov
Stereochemistry: The relative orientation of the hydroxyl and epoxide groups (syn vs. anti) is critical. Studies on 5-methylchrysene show that the anti-dihydrodiol epoxide (DE-I) is considered more critical to its carcinogenic activity than other isomers. nih.gov
Enantiomeric Configuration: The specific enantiomer of the dihydrodiol epoxide determines the three-dimensional structure of the resulting DNA adduct. The tumorigenic (+)-enantiomer of 5-methylchrysene diol epoxide forms an adduct that induces a greater degree of bending or local flexibility in the DNA duplex compared to the adduct formed from the non-tumorigenic (-)-enantiomer. nih.gov This difference in conformation is believed to affect the efficiency of DNA repair and the likelihood of mutations. The aromatic residue of the (+)-enantiomer adduct tends to be positioned on the 5'-side of the modified guanine, while the (-)-enantiomer adduct is positioned on the 3'-side. nih.gov
The relative rates of covalent binding to DNA for various dihydrodiol epoxides have been established, with the anti-epoxide of 5-methylchrysene (with the methyl group in the bay region) showing the highest reactivity. nih.gov
Table 1: Relative DNA Binding and Hydrolysis Rate Enhancement of Dihydrodiol Epoxides
| Compound | Relative Order of Reactivity |
|---|---|
| trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-MeC | 1 (Highest) |
| trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-MeC | 2 |
| trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydrochrysene | 3 |
| trans-1,2-dihydroxy-syn-3,4-epoxy-1,2,3,4-tetrahydro-5-MeC | 4 |
| trans-7,8-dihydroxy-syn-9,10-epoxy-7,8,9,10-tetrahydro-5-MeC | 5 (Lowest) |
Data derived from studies on 5-methylchrysene (5-MeC) and chrysene. nih.gov
Standard assays are employed to quantify the genotoxic potential of DNA-damaging agents like this compound and its metabolites.
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The alkaline version of the assay is particularly effective at detecting single- and double-strand breaks. This assay has been used to demonstrate dose-dependent DNA damage for other chrysene derivatives, such as 6-aminochrysene, following photoactivation. nih.gov
Unscheduled DNA Synthesis (UDS) Assay: The UDS assay measures the activity of nucleotide excision repair (NER), the primary pathway for removing bulky DNA adducts formed by compounds like this compound. nih.govnih.gov In non-S-phase cells, the incorporation of radiolabeled thymidine (B127349) into DNA is measured following exposure to a DNA-damaging agent. This incorporation reflects the synthesis of new DNA patches to replace the excised regions containing the adducts and is a direct measure of the cell's capacity for global genomic repair. nih.govnih.gov
The formation of bulky this compound-DNA adducts represents a significant challenge to the integrity of the genome. These lesions can lead to the formation of DNA strand breaks through several mechanisms:
Replication Fork Collapse: When a DNA polymerase encounters a bulky adduct, the replication fork can stall and collapse, which can generate double-strand breaks.
Repair Intermediates: The nucleotide excision repair (NER) process, which removes these adducts, involves incising the DNA backbone on either side of the lesion. These nicks are transient single-strand breaks that are normally repaired quickly. However, an overwhelming number of adducts or deficiencies in the later steps of repair can lead to an accumulation of these breaks.
Apoptotic Processes: High levels of unrepaired DNA damage can trigger programmed cell death (apoptosis), a process that involves the systematic fragmentation of genomic DNA, resulting in numerous double-strand breaks.
Receptor-Mediated Interactions and Signal Transduction
Beyond direct DNA damage, this compound can exert biological effects by interacting with specific cellular receptors, most notably the Aryl Hydrocarbon Receptor (Ahr). The Ahr is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide range of environmental xenobiotics, including PAHs.
Upon entering the cell, this compound can bind to the Ahr located in the cytoplasm. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. Inside the nucleus, the complex dimerizes with the Ahr Nuclear Translocator (ARNT) protein and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
This binding initiates the transcription of a battery of genes, including those for drug-metabolizing enzymes such as:
Cytochrome P450 1A1 (CYP1A1)
Cytochrome P450 1B1 (CYP1B1)
Studies using luciferase-based reporter gene assays in Atlantic cod have shown that various methoxychrysenes are potent agonists of Ahr isoforms (Ahr1a and Ahr2a). nih.gov This activation leads to a dose-dependent increase in the expression of Ahr-regulated genes. Notably, substituted chrysenes, including methoxy- and methyl- derivatives, often exhibit greater efficacy in activating the Ahr signaling pathway compared to the parent compound, chrysene. nih.govusask.ca
Table 2: Aryl Hydrocarbon Receptor (Ahr) Activation by Chrysene Derivatives
| Compound | Receptor Target | Observed Activity |
|---|---|---|
| Chrysene (unsubstituted) | Ahr1a | Agonist activity |
| Monomethylated Chrysenes | Ahr1a and Ahr2a | Potent agonists with increased efficacy compared to chrysene |
| Methoxychrysenes | Ahr1a and Ahr2a | Potent agonist activity |
Data based on studies in Atlantic cod Ahr isoforms. nih.gov
The activation of this pathway is a double-edged sword. While it is a detoxification response, the induced CYP enzymes are the very ones that metabolically activate this compound into its ultimate DNA-damaging dihydrodiol epoxide forms. Therefore, the interaction with Ahr initiates a feedback loop that can potentiate the genotoxicity of the compound.
Activation of the Aryl Hydrocarbon Receptor (Ahr) by this compound
The Aryl Hydrocarbon Receptor (Ahr) is a ligand-activated transcription factor that plays a pivotal role in mediating cellular responses to a variety of environmental compounds. The activation of the Ahr by ligands such as this compound initiates a cascade of molecular events. In its inactive state, the Ahr resides in the cytoplasm as part of a protein complex. Upon binding of a ligand like this compound, the receptor undergoes a conformational change, leading to its translocation into the nucleus.
Once in the nucleus, the ligand-bound Ahr forms a heterodimer with the Ahr Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism, cell cycle regulation, and immune responses. While the general mechanism of Ahr activation is well-established, specific studies on this compound are needed to fully delineate its precise role in this pathway. Research on related compounds, such as methyl chrysenes, has demonstrated significant Ahr-mediated potencies, suggesting that substituted chrysenes can act as potent Ahr agonists.
Ligand Binding Dynamics and Structural Requirements for Ahr Activation
The interaction between a ligand and the Ahr is a critical determinant of the subsequent biological response. The binding affinity and the kinetics of this interaction, collectively known as ligand binding dynamics, influence the magnitude and duration of Ahr activation. While direct studies on the binding dynamics of this compound with the Ahr are not extensively documented, research on other Ahr ligands provides a framework for understanding these processes.
The structure of a ligand is a key factor governing its ability to bind to and activate the Ahr. The planarity and hydrophobicity of polycyclic aromatic hydrocarbons (PAHs) are generally important for their interaction with the Ahr's ligand-binding pocket. The presence and position of substituent groups on the core ring structure can significantly modulate binding affinity and efficacy. For instance, structure-activity relationship (SAR) studies on various chrysene derivatives could provide insights into how the methoxy group at the 5-position of the chrysene backbone influences its interaction with the Ahr. Such studies are crucial for predicting the biological activity of related compounds and for the design of novel Ahr modulators.
Modulation of Cellular Stress Responses (e.g., oxidative stress pathways)
Cellular stress responses are a set of pathways that protect cells from various harmful stimuli, including oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Emerging evidence suggests a complex interplay between Ahr activation and cellular stress pathways.
Activation of the Ahr can lead to the induction of metabolizing enzymes, some of which can inadvertently produce ROS as byproducts of their catalytic cycles. This can contribute to an increased oxidative burden within the cell. Conversely, some Ahr-regulated genes are involved in antioxidant responses, suggesting a dual role for the Ahr in modulating oxidative stress. The specific impact of this compound on these pathways is an area requiring further investigation to determine whether its Ahr-mediated activity leads to a net pro-oxidant or antioxidant effect. Understanding this relationship is vital for characterizing the full spectrum of its cellular effects.
Structure-Activity Relationships (SAR) for this compound and its Derivatives in Biological Contexts
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, SAR studies would explore how variations in their chemical makeup affect their ability to activate the Ahr and modulate cellular stress responses.
Key structural features that could be investigated in SAR studies of chrysene derivatives include:
Position and nature of substituents: The location and type of chemical groups attached to the chrysene core can dramatically alter biological activity. For example, comparing the activity of this compound to other methoxy- or hydroxy-substituted chrysenes would reveal the importance of the methoxy group at the 5-position.
Ring modifications: Alterations to the polycyclic aromatic ring system itself could provide insights into the steric and electronic requirements for Ahr binding and activation.
Planarity and hydrophobicity: These physicochemical properties are known to be important for the interaction of PAHs with the Ahr.
Advanced Analytical Methodologies for 5 Methoxychrysene Research
Chromatographic Separation Techniques for 5-Methoxychrysene and Metabolites
Chromatography is a fundamental technique for separating the components of a mixture. advancechemjournal.com In the context of this compound research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods. uctm.edu
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify components in a liquid sample. shimadzu.comopenaccessjournals.com The technique involves injecting a small volume of the sample into a column packed with a stationary phase. advancechemjournal.com A liquid mobile phase is then pumped through the column at high pressure, and separation occurs based on the differential interactions of the sample components with the stationary and mobile phases. wikipedia.orgbiomedpharmajournal.org HPLC is particularly advantageous for analyzing non-volatile compounds, making it suitable for many biological and pharmaceutical applications. advancechemjournal.combiomedpharmajournal.org
In the analysis of this compound and its metabolites, HPLC is often used in a reverse-phase (RP) configuration. nih.govnih.gov This setup typically employs a nonpolar stationary phase and a polar mobile phase. The separation of the parent drug and its more polar metabolites can often be achieved using gradient elution, where the composition of the mobile phase is changed over the course of the analysis. nih.gov The increased polarity of metabolites, such as hydroxylated or conjugated forms, generally leads to decreased retention times in RP-HPLC systems compared to the parent this compound. nih.gov For complex biological samples, such as those from metabolism studies, HPLC provides the necessary resolution to separate metabolites from endogenous matrix components. nih.govescholarship.org
Table 1: HPLC Parameters for Analysis of Chrysene (B1668918) Derivatives and Metabolites
| Parameter | Description | Common Application in Chrysene Analysis |
|---|---|---|
| Stationary Phase | The solid adsorbent material packed in the column. wikipedia.org | C18 (Octadecylsilane) is a common choice for reverse-phase separation of PAHs and their derivatives. |
| Mobile Phase | The solvent that moves the sample through the column. wikipedia.org | A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. wikipedia.org |
| Elution Mode | The method of passing the mobile phase through the column. | Gradient elution, where the solvent composition is varied, is often employed to effectively separate compounds with a wide range of polarities, such as a parent drug and its metabolites. nih.gov |
| Detector | The component that detects the separated compounds as they exit the column. wikipedia.org | UV-Visible and fluorescence detectors are commonly used. uctm.edu Mass spectrometers are also frequently coupled with HPLC for enhanced identification. nih.gov |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically in the range of 0.5 - 2.0 mL/min for analytical separations. |
| Injection Volume | The amount of sample introduced into the system. | Usually a few microliters (e.g., 5-20 µL). |
This table provides a generalized overview of typical HPLC parameters; specific conditions can vary significantly based on the exact application and instrumentation.
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is another essential chromatographic technique, particularly for volatile and semi-volatile compounds. epa.gov In GC, the mobile phase is an inert gas, and the stationary phase is a high-boiling-point liquid coated on a solid support within a column. shimadzu.com GC is renowned for its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS). nih.gov
For the analysis of polycyclic aromatic hydrocarbons (PAHs) like chrysene and its derivatives, GC-MS is a widely adopted and powerful method. uctm.eduepa.gov The complexity of samples containing PAHs often necessitates a cleanup step prior to GC analysis to remove interferences. epa.gov Due to the presence of numerous isomers among PAHs, the choice of the GC column is critical for achieving adequate separation. shimadzu.com For instance, some standard columns can separate a wide range of PAHs but may not resolve isomers like chrysene and triphenylene. shimadzu.com The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for analyzing trace levels of these compounds in complex matrices like herbal medicines or ambient air particulate matter. uctm.edunih.gov
Table 2: Typical GC Conditions for PAH Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | Rtx-35 (30 m length, 0.32 mm I.D., 0.25 µm film thickness) | shimadzu.com |
| Inlet Mode | Splitless | shimadzu.com |
| Vaporizing Chamber Temp. | 300°C | shimadzu.com |
| Column Oven Temperature | 90°C (2 min hold) → 5°C/min to 320°C (12 min hold) | shimadzu.com |
| Carrier Gas | Helium | shimadzu.com |
| Control Mode | Constant linear velocity (43.7 cm/sec) | shimadzu.com |
These conditions are illustrative for the analysis of a broad range of PAHs and may be optimized for specific analyses of this compound.
Spectrometric Characterization of this compound Compounds
Spectrometry involves the measurement of the interaction between matter and electromagnetic radiation to obtain structural and quantitative information. byjus.com
Mass Spectrometry (MS) in this compound Analysis (e.g., HRMS, tandem MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. acdlabs.comsigmaaldrich.com It is widely used for the identification of unknown compounds, the quantification of known compounds, and the elucidation of molecular structures. acdlabs.com When coupled with chromatographic techniques like HPLC or GC, it provides a two-dimensional analysis that is highly specific and sensitive. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four decimal places, which allows for the determination of the elemental composition of a molecule. measurlabs.combioanalysis-zone.comresearchgate.net This level of precision is invaluable for distinguishing between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com HRMS is a key tool in metabolite identification, where the exact mass of a potential metabolite can confirm its elemental formula and support its structural identification. researchgate.netquality-assistance.com
Tandem Mass Spectrometry (MS/MS or MS²) adds another layer of specificity. wikipedia.org In this technique, a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are then analyzed. wikipedia.org This process provides structural information about the precursor ion and is particularly useful for distinguishing between isomers and identifying compounds in complex mixtures. wikipedia.orgcdc.gov The development of GC-MS/MS methods, for example, has improved the quantification of PAHs by reducing experimental errors caused by matrix complexity. uctm.edu Similarly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern metabolomics and is used to identify metabolites that are differentially expressed in various biological states. mdpi.comchromatographyonline.com
Table 3: Mass Spectrometry Techniques in this compound Research
| Technique | Principle | Application in this compound Analysis |
|---|---|---|
| GC-MS | Separates volatile/semi-volatile compounds by GC and detects them by MS. | Widely used for the analysis of PAHs and their derivatives in environmental and other matrices. epa.govnih.gov |
| LC-MS | Separates compounds by HPLC and detects them by MS. | Essential for analyzing less volatile metabolites of this compound in biological samples. nih.gov |
| HRMS | Measures mass-to-charge ratio with very high accuracy. measurlabs.comlabmanager.com | Determines the precise elemental formula of this compound and its metabolites, aiding in their identification. escholarship.orgresearchgate.net |
| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, typically including ion fragmentation. wikipedia.org | Provides structural elucidation of metabolites by analyzing fragmentation patterns and allows for highly selective and sensitive quantification. uctm.educdc.gov |
This table summarizes the application of key mass spectrometry techniques in the analysis of this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. byjus.comlibretexts.org It is a powerful, non-destructive method for the structural elucidation of organic compounds. researchgate.netmdpi.com The most commonly studied nuclei are ¹H (proton) and ¹³C. libretexts.org
In the context of this compound research, NMR is crucial for unequivocally determining the structure of the parent compound and its metabolites. researchgate.net
¹H NMR provides information about the number and types of hydrogen atoms in a molecule and their connectivity through spin-spin coupling. mdpi.com
¹³C NMR provides information about the carbon skeleton of a molecule. libretexts.org While less sensitive than ¹H NMR, it is highly valuable for determining the number of non-equivalent carbons and their chemical environment. libretexts.org
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish correlations between protons and carbons, which is essential for assembling the complete molecular structure, especially for novel metabolites. researchgate.net
NMR is particularly powerful for distinguishing between isomers, a common challenge in PAH metabolite research. mdpi.com For instance, the precise position of a methoxy (B1213986) group or a metabolic modification on the chrysene core can be definitively assigned using a combination of 1D and 2D NMR techniques.
Table 4: General ¹³C NMR Chemical Shift Ranges
| Type of Carbon | Chemical Shift Range (ppm) |
|---|---|
| sp³ C (Alkyl) | 0 - 50 |
| C-O (Alkoxy, e.g., in Methoxy group) | 50 - 90 |
| sp² C (Alkene) | 100 - 150 |
| Aromatic C | 110 - 160 |
| C=O (Carbonyl) | 160 - 220 |
This table provides typical chemical shift ranges in ¹³C NMR spectroscopy. libretexts.org Specific values for this compound would require experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.commsu.edu This absorption corresponds to the promotion of electrons to higher energy orbitals and is characteristic of the electronic structure of the molecule, particularly the presence of chromophores (light-absorbing groups). msu.edu
For polycyclic aromatic hydrocarbons like chrysene and its derivatives, UV-Vis spectroscopy is a useful tool for characterization. rsc.orgnih.gov The spectra of these compounds are characterized by high-intensity absorptions at shorter wavelengths and a series of lower-intensity, structured bands at longer wavelengths. nih.gov The position and intensity of these absorption bands are sensitive to the molecular structure, including the extent of conjugation and the nature and position of substituents. nih.govmdpi.com For example, the introduction of substituents to the chrysene core can cause a shift in the maximum absorption wavelength (λmax). rsc.orgmdpi.com While UV-Vis spectroscopy is generally less specific than MS or NMR for complete structural elucidation, it is a simple, non-destructive, and cost-effective method for initial characterization and for quantifying known compounds. matestlabs.comresearchgate.net
Table 5: UV-Vis Absorption Maxima for Chrysene Derivatives
| Compound | State | λmax (nm) | Reference |
|---|---|---|---|
| Chrysene Core | Solution | 325 | rsc.org |
| TP-C-TP | Solution | 337 | rsc.org |
| TP-C-TP | Film | 342 | rsc.org |
| TP-C-TPB | Solution | 338 | rsc.org |
| TPB-C-TPB | Solution | 340 | rsc.org |
| TPB-C-TPB | Film | 346 | rsc.org |
| TPA-C-TP | Solution | 352 | mdpi.com |
| TPA-C-TP | Film | 359 | mdpi.com |
| TPE-C-TP | Solution | 340 | mdpi.com |
| TPE-C-TP | Film | 348 | mdpi.com |
This table illustrates how substituents on the chrysene core affect the maximum UV-Vis absorption wavelength (λmax). The specific λmax for this compound would depend on experimental measurement.
Fluorescence Detection in this compound Analytical Methods
Fluorescence spectroscopy is a highly sensitive and selective technique frequently employed for the analysis of fluorescent compounds like this compound. core.ac.uk This method relies on the principle that certain molecules, upon absorbing light at a specific wavelength (excitation), are promoted to an excited electronic state. They then rapidly return to the ground state by emitting light at a longer wavelength (emission). horiba.com The intensity of this emitted light is directly proportional to the concentration of the analyte, allowing for quantitative analysis.
In the context of analyzing complex mixtures of PAHs, High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful and widely used approach. thermofisher.comjasco-global.comjascoinc.com This combination allows for the separation of individual PAHs from a mixture, followed by their highly specific and sensitive detection. The selectivity of fluorescence detection is a significant advantage, as it minimizes interference from non-fluorescent matrix components that might be present in a sample extract. thermofisher.com
The table below illustrates typical excitation and emission wavelengths used for the fluorescence detection of several PAHs, including chrysene, which can be indicative for setting up analytical methods for this compound.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Naphthalene | 275 | 332 |
| Acenaphthene | 290 | 330 |
| Fluorene | 260 | 315 |
| Phenanthrene | 250 | 370 |
| Anthracene | 250 | 400 |
| Fluoranthene | 280 | 455 |
| Pyrene | 270 | 390 |
| Benzo[a]anthracene | 280 | 390 |
| Chrysene | 270 | 370 |
| Benzo[b]fluoranthene | 295 | 410 |
| Benzo[k]fluoranthene | 305 | 405 |
| Benzo[a]pyrene (B130552) | 295 | 410 |
| Dibenzo[a,h]anthracene | 300 | 410 |
| Benzo[g,h,i]perylene | 295 | 420 |
| Indeno[1,2,3-cd]pyrene | 300 | 500 |
Data adapted from a study on the analysis of 16 PAHs using SFC with fluorescence detection. jasco-global.com
Sample Preparation and Enrichment Strategies for Trace Analysis
The analysis of this compound at trace levels, particularly in complex matrices such as environmental samples (water, soil) or biological tissues, requires meticulous sample preparation. elgalabwater.commdpi.com The primary goals of sample preparation are to isolate the analyte of interest from interfering matrix components, concentrate the analyte to a detectable level, and transfer it into a solvent compatible with the analytical instrument. pjoes.com Solid-Phase Extraction (SPE) is a widely adopted and effective technique for the cleanup and enrichment of PAHs from various sample types. pjoes.comrestek.comresearchgate.net
SPE utilizes a solid sorbent material packed into a cartridge or disk to selectively retain the analyte from a liquid sample passed through it. youtube.com Interferences can be washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. youtube.com The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. For PAHs, which are nonpolar compounds, reversed-phase SPE is commonly employed.
A study on the analysis of PAHs in water samples utilized a composite material of three-dimensional graphene aerogel and iron oxide nanoparticles (3DG/Fe3O4) as an effective SPE adsorbent. mdpi.com The general steps for an SPE procedure for water samples can be summarized as follows:
Conditioning: The SPE cartridge is first treated with a solvent like methanol followed by water to activate the sorbent and ensure reproducible retention. researchgate.net
Loading: The water sample, often with adjusted pH, is passed through the cartridge. The PAHs are adsorbed onto the sorbent. researchgate.net
Washing: The cartridge is washed with a solvent (e.g., a mixture of water and a small amount of organic solvent) to remove any co-adsorbed impurities that are less strongly retained than the PAHs. restek.com
Elution: The retained PAHs are then eluted from the cartridge using a small volume of a strong organic solvent, such as acetone (B3395972) or a hexane-acetone mixture. researchgate.net This step effectively concentrates the analytes.
The table below outlines a general SPE protocol that can be adapted for the extraction of this compound from water samples, based on methods developed for other PAHs. researchgate.netmdpi.com
| SPE Step | Solvent/Solution | Purpose |
| Conditioning | 1. Acetone:Hexane (50:50) 2. Methanol 3. Ultrapure Water | To activate the sorbent and prepare it for sample loading. |
| Sample Loading | Water sample (pH adjusted) | Adsorption of the analyte onto the sorbent. |
| Washing | Water/Methanol mixture | Removal of polar interferences. |
| Drying | Air or Nitrogen stream | Removal of residual water from the sorbent bed. |
| Elution | Acetone or Hexane:Acetone mixture | Desorption and collection of the purified and concentrated analyte. |
For more complex matrices like edible oils, online enrichment techniques coupled with column switching in HPLC can be employed. perlan.com.plresearchgate.net This automated approach involves injecting the diluted oil sample directly onto a pre-column (enrichment column) that selectively retains the PAHs while allowing the bulk of the oil matrix to be washed away. perlan.com.pl Subsequently, the pre-column is switched in-line with the analytical column, and the trapped PAHs are eluted and separated for detection. perlan.com.pl This method significantly reduces sample handling time and potential for contamination. lcms.cz
Environmental Distribution, Fate, and Biomonitoring of 5 Methoxychrysene
Occurrence and Detection of 5-Methoxychrysene in Environmental Matrices
This compound is a derivative of chrysene (B1668918), a four-ring polycyclic aromatic hydrocarbon. As an oxygenated PAH (oxy-PAH), its presence in the environment is often linked to the transformation of the parent compound. ontosight.ai Oxy-PAHs are found in diverse environmental compartments, including air, water, soil, and sediment. nih.gov They can be directly emitted from combustion sources or formed through the post-emission oxidation of parent PAHs in the environment. ontosight.ai
The occurrence of chrysene derivatives is particularly noted at sites contaminated with industrial products like creosote (B1164894), a wood preservative primarily composed of PAHs. princeton.edu While pyrogenic sources like creosote are typically dominated by parent PAHs, petrogenic sources such as crude oil and heavy fuel oils often contain higher proportions of alkylated derivatives of chrysenes. nih.govcmascenter.org this compound, as a transformation product, can be present in these PAH-contaminated environments, especially where degradation processes are active. ontosight.ai For instance, creosote-contaminated sites, such as former wood treatment facilities, often exhibit a complex mixture of parent PAHs and their derivatives in soil and groundwater. nih.govwikipedia.org
The detection of this compound and other oxy-PAHs in complex environmental samples requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detectors, and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed methods. nih.govescholarship.org These methods allow for the separation and identification of individual isomers even at trace concentrations in matrices like water and sediment. escholarship.org
Table 1: Analytical Methods for Detecting PAHs and Derivatives in Environmental Samples
| Analytical Technique | Matrix | Target Analytes | Key Features |
| HPLC-Fluorescence | Fish Bile | PAH Metabolites | Rapid screening for exposure assessment. nih.gov |
| GC-MS | Fish Bile, Sediment | Individual PAHs/Metabolites | Quantitative and structural confirmation. nih.gov |
| LC-MS/MS | Water, Sediment | Pharmaceuticals, Pesticides, and other contaminants | High sensitivity and selectivity for a wide range of compounds. escholarship.org |
Environmental Transformation and Degradation Pathways of this compound
The environmental persistence and fate of this compound are governed by various transformation and degradation processes. As an oxy-PAH, it can be an intermediate product of chrysene degradation. The primary pathways for the transformation of PAHs in the environment include chemical oxidation, biological transformation, and photolysis. ontosight.ai
Photolysis, or degradation by light, is a significant abiotic degradation pathway for many organic pollutants, including PAHs. copernicus.org The rate of photolysis is influenced by several factors, such as light intensity, the presence of other substances in the water that can act as photosensitizers, or inhibitors like dissolved organic carbon which can screen light. escholarship.org While specific photolysis rates for this compound are not widely documented, studies on related compounds show that the process involves the absorption of solar radiation leading to chemical alteration. rsc.org The general mechanism involves the generation of reactive oxygen species that attack the PAH structure. oup.com
Oxygenated PAHs are often more persistent than their parent compounds and can be considered "dead-end products" of some degradation pathways. ontosight.aicdc.gov This means that as parent PAHs like chrysene are broken down through bioremediation or natural attenuation, concentrations of more stable transformation products like this compound could potentially increase. ontosight.aikisti.re.kr Their higher polarity compared to parent PAHs can also increase their mobility in soil and water, potentially leading to wider distribution from a contamination source. ontosight.aicdc.gov
Table 2: Factors Influencing Environmental Degradation of PAHs
| Degradation Pathway | Influencing Factors | Outcome | Reference |
| Photolysis | UV/Solar Radiation, Presence of photosensitizers (e.g., Uroporphyrin), Dissolved Organic Carbon (DOC) | Degradation of the compound. Rate can be enhanced or inhibited. escholarship.orgunit.no | |
| Biodegradation | Microbial activity, Availability of other substrates (cometabolism) | Transformation into other products, including more persistent oxy-PAHs. ontosight.aikisti.re.kr | |
| Chemical Oxidation | Reaction with atmospheric oxidants (e.g., ozone, OH radicals) | Formation of oxygenated derivatives. copernicus.org |
Biomonitoring of this compound and its Metabolites in Biological Systems
Biomonitoring provides a measure of contaminant uptake and biological effect in living organisms. In aquatic ecosystems, fish are often used as indicators of PAH pollution. Fish possess efficient metabolic systems, primarily involving cytochrome P450 enzymes, that can transform PAHs into more water-soluble metabolites, which are then excreted, largely via the bile. cmascenter.orgrsc.org Consequently, analyzing the bile of fish for PAH metabolites is a sensitive and widely used method to assess recent exposure to these contaminants. nih.gov
Studies have shown that substituted PAHs, including methoxylated derivatives, can be potent activators of the aryl hydrocarbon receptor (AhR). cdc.gov The AhR is a key protein that regulates the expression of metabolic enzymes like CYP1A. cdc.gov Research on Atlantic cod has demonstrated that while parent chrysene is a poor agonist for the AhR, substituted derivatives like 2-methoxychrysene (B1626182) are potent agonists. cdc.govx-mol.net This indicates that exposure to this compound could elicit a significant biological response in fish.
The biomonitoring of biliary metabolites requires careful consideration of biological factors. For example, the feeding status of the fish can significantly influence the concentration of metabolites detected in the bile. nih.gov Studies have found higher concentrations of metabolites in fish with empty stomachs, which also tend to have larger bile volumes. nih.gov This highlights the importance of standardizing sampling protocols in field biomonitoring studies.
Table 3: Findings from Biomonitoring and In Vitro Studies of Chrysene Derivatives
| Compound | Biological System | Finding | Implication | Reference |
| 2-Methoxychrysene | Japanese Medaka (embryo) | Did not cause significant toxicity on its own in the study. | AhR activation alone may not be sufficient to cause the observed toxicity of other metabolites. | |
| 2-Methoxychrysene | Atlantic Cod (in vitro assay) | Potent agonist of the Aryl Hydrocarbon Receptor (AhR). | Indicates a strong potential for biological activity and induction of metabolic enzymes. cdc.govx-mol.net | |
| Hydroxychrysenes | Japanese Medaka (embryo) | 2-hydroxychrysene caused anemia and mortality, mediated by AhR and oxidative stress. | Demonstrates the regioselective toxicity of PAH metabolites. cdc.gov | |
| PAH Metabolites | Sand Flathead (in vivo) | Biliary metabolite concentration was strongly influenced by fish feeding status. | Feeding status is a critical variable to consider in biomonitoring study design. nih.gov |
Implications of this compound in Polycyclic Aromatic Hydrocarbon (PAH) Pollution Studies
The focus of many environmental monitoring programs on a limited list of 16 priority PAHs, as designated by the U.S. Environmental Protection Agency (EPA), may lead to an incomplete assessment of the total risk posed by PAH contamination. nih.gov This is because the list does not include the vast number of substituted and heterocyclic derivatives, which can be prevalent in the environment and exhibit significant toxicity. nih.gov
The formation of persistent and mobile oxy-PAHs like this compound from parent PAHs means that their concentrations could increase during remediation efforts aimed at degrading the primary contaminants. ontosight.aikisti.re.kr Given that these derivatives can be biologically active, their exclusion from monitoring programs could result in an underestimation of the long-term risks associated with PAH-contaminated sites. cdc.govkisti.re.kr Therefore, a more comprehensive approach that includes the analysis of relevant PAH derivatives like this compound is necessary for a more accurate environmental risk assessment. kisti.re.kr
Theoretical and Computational Chemistry Approaches in 5 Methoxychrysene Research
Quantum Chemical Investigations of 5-Methoxychrysene Reactivity and Electronic Structure
Detailed research findings from quantum chemical studies on polycyclic aromatic hydrocarbons (PAHs) indicate that such methods can accurately predict reactive sites. nih.govacs.orgresearchgate.netresearchgate.net For this compound, these investigations would involve calculating key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as the HOMO energy relates to the molecule's ability to donate electrons, and the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. pathbank.orguw.edu
Furthermore, molecular orbital analysis provides a detailed picture of the electron distribution across the chrysene (B1668918) backbone and the methoxy (B1213986) group. uw.eduhuntresearchgroup.org.ukuci.edulibretexts.org This can reveal how the methoxy substituent influences the electronic properties of the parent PAH. Calculated electrostatic potential maps would visualize electron-rich and electron-poor regions, highlighting areas prone to electrophilic or nucleophilic attack. Reactivity descriptors, such as Fukui functions, can be calculated to quantify the reactivity of specific atomic sites within the this compound structure. mdpi.comd-nb.info
Table 1: Illustrative Quantum Chemical Properties of this compound (Note: The following data is illustrative of the types of results generated from quantum chemical calculations and is not from a specific study on this compound due to a lack of available literature.)
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 1.5 D | Measures the polarity of the molecule |
Molecular Dynamics Simulations for this compound Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.nettanaffosjournal.irmdpi.com For this compound, MD simulations can provide insights into its behavior and interactions in various environments, such as in solution or in the presence of biological macromolecules. researchgate.netnih.gov These simulations model the forces between atoms and can track the trajectory of the molecule, revealing its conformational dynamics and how it interacts with surrounding molecules like water, lipids, or proteins. researchgate.netmdpi.com
By simulating this compound within a model cell membrane, for instance, researchers could observe how it partitions into the lipid bilayer, its preferred orientation, and its effect on membrane properties. huntresearchgroup.org.uk Such simulations are crucial for understanding the bioavailability and distribution of the compound within biological systems. The interactions are governed by force fields, which are sets of parameters that define the potential energy of the system. tanaffosjournal.ir The results of these simulations can reveal stable binding modes and the energetic contributions of different types of interactions, such as van der Waals forces and electrostatic interactions. researchgate.net
Computational Modeling of this compound Molecular Interactions (e.g., protein-ligand, DNA)
Computational modeling, particularly molecular docking and more advanced simulation techniques, can predict and analyze the interactions between this compound and biological macromolecules like proteins and DNA. nih.govmdpi.comfrontiersin.orgpsu.edu These methods are fundamental in toxicology and pharmacology for understanding the mechanisms of action of xenobiotics. bhu.ac.innih.govd-nb.infomdpi.comnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bhu.ac.innih.govmdpi.com In the context of this compound, docking studies could be used to predict its binding affinity and pose within the active site of metabolic enzymes, such as cytochrome P450s, or nuclear receptors. nih.gov The results are often ranked using a scoring function that estimates the binding free energy.
Following docking, MD simulations can be employed to refine the binding pose and to study the stability and dynamics of the this compound-protein or this compound-DNA complex over time. youtube.comnih.gov These simulations provide a more realistic view of the interaction by accounting for the flexibility of both the ligand and the target macromolecule. frontiersin.org Analysis of these simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov For DNA interactions, modeling could show whether this compound is likely to intercalate between base pairs or bind to the minor or major grooves, which is a common mechanism of toxicity for many PAHs. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Target Protein (Note: This table is for illustrative purposes to show the type of data generated from molecular docking studies, as specific data for this compound is not available.)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
|---|---|---|
| Cytochrome P450 1A1 | -8.5 | Phe224, Phe123, Ala317 |
| Aryl Hydrocarbon Receptor | -9.2 | His326, Gln377, Ser365 |
In Silico Prediction of this compound Metabolic Pathways and Metabolite Reactivity
In silico tools for metabolism prediction are used to forecast the biotransformation of a chemical compound within a biological system. rsc.orgsigmaaldrich.commetaboanalyst.camdpi.com These computational models leverage databases of known metabolic reactions and algorithms to predict the likely metabolites of a parent compound like this compound. uib.nopensoft.net Software platforms such as Meteor Nexus, MetaCyc, and Pathway Tools can generate a metabolic tree, showing potential Phase I and Phase II metabolites. pathbank.orgpensoft.netmetacyc.orgnih.gov
For this compound, these tools would predict a series of metabolic reactions, including hydroxylation, demethylation, and subsequent conjugation with glucuronic acid or sulfate. metaboanalyst.cauib.no The prediction is based on identifying "sites of metabolism," which are the atoms in the molecule most likely to be chemically modified by metabolic enzymes. mdpi.com
Once potential metabolites are identified, their reactivity can be further investigated using the quantum chemical methods described in section 7.1. This is particularly important because the metabolic activation of PAHs can lead to the formation of highly reactive and potentially carcinogenic metabolites, such as diol epoxides. Computational analysis of these predicted metabolites can help to assess their potential toxicity. nih.govmdpi.comacs.org
Application of Computational Chemistry in this compound Synthetic Route Optimization
Computational chemistry can aid in the optimization of synthetic routes for complex molecules like this compound. sigmaaldrich.com Retrosynthesis software, such as SYNTHIA™ and CAS SciFinder's tool, can propose multiple synthetic pathways to a target molecule by working backward from the final product. youtube.comsigmaaldrich.comcas.orgsynthiaonline.comsynthiaonline.com These programs utilize large databases of chemical reactions and apply expert-coded rules or machine learning algorithms to identify potential synthetic steps. sigmaaldrich.com
For this compound, these tools could suggest various strategies for constructing the chrysene core and for introducing the methoxy group at the C5 position. The software can help chemists evaluate different routes based on factors like the cost and availability of starting materials, reaction yields, and the number of synthetic steps. cas.org
Furthermore, quantum chemistry calculations can be used to study the reaction mechanisms of key steps in a proposed synthesis. By calculating the activation energies and reaction thermodynamics, chemists can predict the feasibility of a particular reaction and identify potential side products, thus helping to optimize reaction conditions for higher yield and purity. rsc.org
Q & A
Q. What are the established methodologies for synthesizing 5-Methoxychrysene with high purity and yield?
Synthesis of this compound typically involves multi-step organic reactions, such as cyclization, alkylation, or methoxylation of chrysene derivatives. Key methodological considerations include:
- Reagent optimization : Selection of solvents (e.g., dichloromethane or tetrahydrofuran) and catalysts (e.g., Lewis acids like AlCl₃) to enhance reaction efficiency .
- Purification protocols : Column chromatography or recrystallization to isolate the compound, followed by characterization via NMR, HPLC, or mass spectrometry to confirm purity (>95%) .
- Yield improvement : Iterative adjustments to temperature, reaction time, and stoichiometry based on kinetic studies .
Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?
- Chromatographic methods : HPLC or GC-MS for separation and quantification, with validation of detection limits (e.g., LOD < 0.1 ppm) .
- Spectroscopic analysis : NMR (¹H and ¹³C) for structural confirmation, complemented by FT-IR to identify functional groups .
- Cross-validation : Use of reference standards and inter-laboratory comparisons to ensure reproducibility .
Q. How can researchers assess the photostability of this compound under experimental conditions?
- Controlled exposure : Use UV-Vis spectrophotometry to monitor degradation kinetics under varying light intensities and wavelengths .
- Degradation product analysis : LC-MS to identify byproducts and infer degradation pathways .
- Environmental simulation : Replicate conditions (e.g., oxygen levels, solvent systems) to mimic real-world stability challenges .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported cytotoxic mechanisms of this compound across cell lines?
- Dose-response meta-analysis : Combine data from independent studies to identify confounding variables (e.g., cell type-specific metabolic pathways) .
- Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to isolate target genes/proteins implicated in toxicity .
- Statistical rigor : Apply multivariate regression to account for variables like exposure duration and cell viability assays (e.g., MTT vs. ATP-based tests) .
Q. How can researchers design studies to investigate the environmental persistence of this compound and its metabolites?
- Ecotoxicological modeling : Use microcosm experiments to simulate biodegradation in soil/water systems, tracking half-life via isotopic labeling (e.g., ¹⁴C) .
- Metabolite profiling : HRMS/MS to identify transformation products and assess their bioaccumulation potential .
- Risk assessment frameworks : Integrate toxicity data with persistence metrics to prioritize high-risk metabolites for regulatory review .
Q. What novel computational approaches predict the interaction of this compound with biological targets (e.g., DNA or enzymes)?
- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with DNA adducts or cytochrome P450 enzymes .
- QSAR modeling : Develop quantitative structure-activity relationship models to correlate substituent effects with mutagenicity .
- Machine learning : Train algorithms on existing toxicity datasets to predict unstudied interactions .
Q. How should conflicting data on the genotoxic vs. non-genotoxic effects of this compound be reconciled?
- Study design audit : Evaluate methodological differences (e.g., Ames test vs. comet assay sensitivity) .
- Epigenetic analysis : Investigate DNA methylation or histone modification changes to identify non-mutagenic mechanisms .
- Dose-threshold identification : Conduct high-throughput screening to establish NOAEL (No Observed Adverse Effect Level) .
Methodological Guidelines
- Literature review : Prioritize peer-reviewed journals indexed in PubMed or Web of Science, avoiding non-academic platforms like Wikipedia .
- Data presentation : Use tables to summarize comparative synthesis yields or toxicity metrics, ensuring statistical clarity (e.g., ±SD, p-values) .
- Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates and reporting negative results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
